molecular formula C13H28O3 B098029 2-[Di(sec-butoxy)methoxy]butane CAS No. 16754-48-6

2-[Di(sec-butoxy)methoxy]butane

Cat. No.: B098029
CAS No.: 16754-48-6
M. Wt: 232.36 g/mol
InChI Key: IFHAZTNQCKGTRS-UHFFFAOYSA-N
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Description

2-[Di(sec-butoxy)methoxy]butane, also identified as 2-(sec-butoxymethoxy)butane (IUPAC name), is an ether derivative with a butane backbone substituted at the second carbon by a methoxy group further modified with two sec-butoxy substituents. Its molecular formula is C₉H₂₀O₂, with a molecular weight of 160.26 g/mol . Structurally, it consists of a central methoxy group (–O–CH₂–O–) flanked by two branched sec-butyl (–O–C(CH₃)CH₂CH₃) groups, contributing to its steric hindrance and unique physicochemical properties. This compound is primarily utilized in industrial synthesis as a solvent or intermediate for complex alkoxylation reactions .

Properties

CAS No.

16754-48-6

Molecular Formula

C13H28O3

Molecular Weight

232.36 g/mol

IUPAC Name

2-[di(butan-2-yloxy)methoxy]butane

InChI

InChI=1S/C13H28O3/c1-7-10(4)14-13(15-11(5)8-2)16-12(6)9-3/h10-13H,7-9H2,1-6H3

InChI Key

IFHAZTNQCKGTRS-UHFFFAOYSA-N

SMILES

CCC(C)OC(OC(C)CC)OC(C)CC

Canonical SMILES

CCC(C)OC(OC(C)CC)OC(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-[Di(sec-butoxy)methoxy]butane with analogous alkoxy-substituted butanes and methoxy-branched ethers. Key parameters include molecular weight, branching effects, and physical properties (Table 1).

Molecular and Structural Differences

(a) 2-Methoxy-2-methylbutane (CAS 994-05-8)

  • Formula : C₆H₁₄O
  • Molecular weight : 102.18 g/mol
  • Structure : A butane chain with a methoxy (–OCH₃) and a methyl group at the second carbon.
  • Key distinction : Lacks the branched sec-butoxy groups, resulting in lower steric hindrance and molecular weight compared to the target compound .

(b) 2-Ethoxy-2-methylbutane (CAS 919-94-8)

  • Formula : C₇H₁₆O
  • Molecular weight : 116.20 g/mol
  • Structure : Ethoxy (–OCH₂CH₃) and methyl groups at the second carbon of butane.
  • Key distinction : Ethoxy substitution reduces hydrophobicity relative to sec-butoxy groups, altering solubility and boiling points .

(c) Di-sec-butoxy Methane (CAS 2568-92-5)

  • Synonym: 2-(sec-Butoxymethoxy)butane
  • Formula : C₉H₂₀O₂
  • Molecular weight : 160.26 g/mol
  • Structure: Identical to the target compound, confirming nomenclature overlap .

Physical Properties and Reactivity

Table 1: Comparative Physical Properties of Alkoxy-Substituted Butanes
Compound Molecular Weight (g/mol) Boiling Point (°C)* Solubility (Water) LogP (Octanol-Water)
2-[Di(sec-butoxy)methoxy]butane 160.26 ~200–220 (est.) Insoluble 2.8–3.2 (est.)
2-Methoxy-2-methylbutane 102.18 100–110 Slightly soluble 1.5–1.8
2-Ethoxy-2-methylbutane 116.20 115–125 Moderately soluble 1.7–2.0
Diethyl Ether 74.12 34.6 Sparingly soluble 0.89

*Estimated based on homologous series and vapor pressure data .

Key Observations :

Branching Impact : The sec-butoxy groups in 2-[Di(sec-butoxy)methoxy]butane increase hydrophobicity (higher LogP) and reduce water solubility compared to methoxy or ethoxy analogs.

Thermal Stability : Higher boiling points correlate with increased molecular weight and branching, making the target compound suitable for high-temperature reactions .

Synthetic Utility : Patent literature highlights sec-butoxy groups as favorable for stabilizing intermediates in alkoxylation processes, contrasting with linear alkoxy groups (e.g., n-butoxy), which exhibit lower steric protection .

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